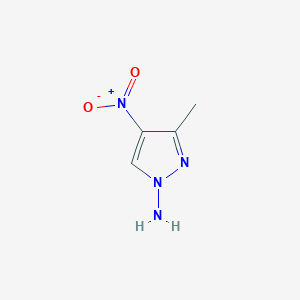

3-methyl-4-nitro-1H-Pyrazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitropyrazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-3-4(8(9)10)2-7(5)6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJBZMQXFRGXCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 3 Methyl 4 Nitro 1h Pyrazol 1 Amine

Reactivity Profiles of Nitro and Amino Groups on the Pyrazole (B372694) Ring System

The pyrazole ring itself possesses a degree of aromaticity, making it susceptible to various substitution reactions. nih.gov The presence of both a nitro group and an amino group significantly influences the electron density distribution within the ring, thereby directing the course of chemical reactions. Pyrazole is considered an electron-rich five-membered heterocycle due to the lone pair of electrons on the pyrrole-type nitrogen, which participates in the aromatic system. However, the pyridine-type nitrogen acts as an electron-withdrawing group, deactivating the ring. researchgate.net

The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This is particularly true for positions ortho and para to the nitro group. In the case of 3-methyl-4-nitro-1H-pyrazol-1-amine, the nitro group at the C4 position facilitates nucleophilic attack.

Research on related nitropyrazoles has shown that the nitro group can be displaced by various nucleophiles. For instance, 1,4-dinitropyrazoles undergo "cine" substitution with secondary amines to yield 3(5)-di-R-amino-4-nitropyrazoles. acs.org This type of substitution, where the incoming group takes a position adjacent to the one originally occupied by the leaving group, is a known phenomenon in pyrazole chemistry. acs.org Although direct studies on this compound are limited, the general principles of SNAr on nitropyrazoles suggest its susceptibility to such reactions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the electron-deficient ring to form a stable intermediate (a Meisenheimer-like complex), followed by the elimination of the nitro group. acs.org

The presence of strong electron-withdrawing groups is often a prerequisite for nucleophilic substitution to occur on the pyrazole ring. acs.org The nitro group at C4 in this compound serves this activating function.

Table 1: Examples of Nucleophilic Substitution on Nitropyrazoles

| Starting Material | Nucleophile | Product(s) | Reference |

| 1,4-Dinitropyrazoles | Secondary amines | 3(5)-di-R-amino-4-nitropyrazoles | acs.org |

| 4-Bromo-3,5-dinitro-1-methylpyrazole | Amines | 4-Amino derivatives | acs.org |

| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium azide (B81097) | Facile replacement of chlorine by the azido (B1232118) group | preprints.org |

The pyrazole ring is generally amenable to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation. nih.gov However, the reactivity and orientation of substitution are heavily influenced by the substituents already present on the ring. The amino group at the 1-position and the methyl group at the 3-position are activating groups and would typically direct incoming electrophiles to the C5 position. Conversely, the nitro group at the C4 position is a strong deactivating group, making electrophilic attack less favorable.

In the case of this compound, the deactivating effect of the C4-nitro group would likely dominate, making further electrophilic substitution on the pyrazole ring challenging. Nitration of pyrazoles typically requires strong nitrating agents like a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds by the attack of the aromatic ring on the electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com Given the existing nitro group, forcing conditions would be necessary for any subsequent electrophilic substitution, and the position of substitution would be directed by the combined electronic effects of all substituents.

The 1-amino group of this compound is a versatile functional group capable of undergoing a variety of reactions. researchgate.netarkat-usa.org

Condensation: The amino group can react with aldehydes and ketones to form Schiff bases. This reaction is a common transformation for aminopyrazoles. dntb.gov.ua

Acylation: Acylation of the amino group can be readily achieved using acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom.

Diazotization: The 1-amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Pyrazoldiazonium salts are useful intermediates for the synthesis of other pyrazole derivatives. arkat-usa.org For example, they can undergo Sandmeyer-type reactions to introduce a variety of functional groups onto the pyrazole ring.

The reactivity of the 1-amino group is a key feature in the functionalization of this class of compounds. researchgate.net

Ring Transformation and Rearrangement Mechanisms in Nitropyrazoles

Nitropyrazoles can undergo fascinating ring transformation and rearrangement reactions, often proceeding through complex mechanistic pathways.

The ANRORC mechanism is a significant pathway in the nucleophilic substitution of some heterocyclic compounds, including pyrazoles. wikipedia.orgacs.org This mechanism involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. wikipedia.org It provides an alternative to the standard SNAr mechanism and can explain the formation of rearranged products. researchgate.netwur.nl

In the context of nitropyrazoles, the ANRORC mechanism has been proposed for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net This reaction yielded a mixture of two regioisomers, which was explained by the attack of the nucleophile, opening of the pyrazole ring, and subsequent re-cyclization. researchgate.net While not directly documented for this compound, the potential for such a mechanism exists, especially in reactions with strong nucleophiles that could induce ring opening.

While less common for the pyrazole system itself, ring transformations can occur under specific conditions. For instance, the thermal rearrangement of N-nitropyrazoles can lead to the formation of C-nitropyrazoles, a reaction that involves the migration of the nitro group from the nitrogen atom to a carbon atom of the ring. acs.orgacs.orgscispace.com This rearrangement is thought to proceed through a sigmatropic shift mechanism. acs.org

Furthermore, unusual rearrangements involving pyrazole ring opening and recyclization have been reported. preprints.orgpreprints.org For example, the transformation of a pyrazole nitrene has been shown to initiate a cascade of reactions leading to remote C-H functionalization and reduction of the nitrene to an amino group, a process that involves the opening and closing of the pyrazole ring. preprints.orgpreprints.org These examples highlight the potential for complex skeletal reorganizations in substituted pyrazoles.

Stability and Decomposition Pathways of the Compound

The stability of this compound is a critical aspect of its chemical profile, with both thermal and photochemical factors playing a role in its potential decomposition. The presence of a nitro group, often associated with energetic materials, suggests that this compound may exhibit decomposition under certain conditions.

Studies on polynitropyrazoles, such as 3,4-dinitropyrazole and 3,4,5-trinitropyrazole, indicate that these compounds are promising high-energy materials with high density and enthalpy of formation, coupled with reduced sensitivity to external stimuli compared to other explosives. colab.ws The thermal decomposition of these compounds often proceeds through the elimination of N2 and the cleavage of C-NO2 or N-NO2 bonds. nih.gov For instance, the thermolysis of 4-amino-3,5-dinitropyrazole (LLM-116) has been shown to initiate with reactions involving the amino and N-H moieties. nih.gov

The decomposition of nitropyrazole derivatives can be initiated by the intramolecular oxidation of an adjacent carbon atom by the nitro group, proceeding through a polarized cyclic transition state. nih.gov Another proposed pathway for some dinitropyrazoles involves a acs.orgresearchgate.net sigmatropic hydrogen shift followed by the elimination of N2 and the radical scission of the NO2 group. nih.gov

For this compound, the presence of the N-amino group is expected to significantly influence its thermal stability. The decomposition of aminotetrazole-based energetic materials has shown that the placement of functional groups affects the decomposition pathway, with asymmetrically placed groups favoring certain fragmentation patterns. nih.gov The N-amino group in our target molecule could potentially be a site for initial decomposition, possibly through the loss of dinitrogen (N2) or other nitrogen-containing species. The methyl group, being an electron-donating group, might slightly stabilize the pyrazole ring, while the electron-withdrawing nitro group at the 4-position will activate the ring towards certain decomposition reactions.

A comparative look at the decomposition temperatures of related compounds can provide an estimate of the thermal stability. For example, the decomposition of some dinitropyrazole-based energetic materials occurs at specific temperatures, which are influenced by the molecular structure. nih.gov It is plausible that the decomposition of this compound would occur in a multi-step process, with initial fragmentation likely involving the N-amino and nitro groups, followed by the breakdown of the pyrazole ring.

Table 1: Decomposition Data for Related Nitro-Substituted Heterocycles

| Compound Name | Decomposition Temperature (°C) | Key Decomposition Products |

| 4-Amino-3,5-dinitropyrazole (LLM-116) | Varies with heating rate | N2, CO2, H2N2, HN2, NH3 |

| 3,4,5-Trinitropyrazole | Not specified | Gaseous products |

| 3,5-Dinitropyrazole | Not specified | Gaseous products |

| 5-Aminotetrazole | ~155 (initial) | HN3, NH2CN, N2, CH3N3 |

This table presents data for related compounds to infer the potential thermal behavior of this compound. Specific data for the target compound is not available.

The photochemical reactivity of this compound is anticipated to be primarily governed by the nitro group, as nitroaromatic compounds are known to be photochemically active. researchgate.netnih.gov The absorption of UV or visible light can promote the nitro group to an excited state, which can then undergo various reactions. researchgate.net

The photochemistry of nitroaromatic compounds can proceed through different excited states (e.g., n,π* and π,π* singlet states), and the reaction pathway is often dependent on the wavelength of light and the presence of other substituents. researchgate.net A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group. organic-chemistry.org In the presence of a hydrogen donor, the excited nitro group can abstract a hydrogen atom, leading to the formation of a nitroso compound, which can be further reduced to an amino group. organic-chemistry.org The N-amino group and the methyl group on the pyrazole ring could potentially act as internal hydrogen donors in such a process.

Another possible photochemical pathway is the cleavage of the C-NO2 bond, leading to the formation of a pyrazolyl radical and a nitrogen dioxide radical (•NO2). The fate of these radical species would depend on the reaction conditions, such as the solvent and the presence of other reactive species.

The photolysis of some nitrogen heterocycles is known to lead to ring-opening or rearrangement reactions. acs.orgresearchgate.net For instance, the irradiation of certain pyrazole derivatives can lead to the formation of imidazoles. researchgate.net While specific studies on the photolysis of this compound are lacking, it is conceivable that under certain photochemical conditions, complex rearrangements of the pyrazole ring could occur.

The photostability of a compound is a crucial factor, especially for applications where it might be exposed to light. mdpi.com The presence of the nitro group suggests that this compound may have limited photostability and could degrade upon prolonged exposure to light. nih.gov

Influence of Substituents on Reaction Selectivity and Kinetics

The regioselectivity and reaction rates of this compound are significantly influenced by the electronic and steric properties of its substituents.

The electronic nature of the substituents on the pyrazole ring plays a crucial role in determining its reactivity. The pyrazole ring itself is considered π-excessive, making it susceptible to electrophilic attack, particularly at the C4 position. rrbdavc.org However, the substituents present in this compound drastically alter this general reactivity pattern.

Methyl Group (CH3): The methyl group at the C3 position is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrazole ring, which can influence the rate and regioselectivity of electrophilic substitution reactions. nih.gov In general, electron-donating groups on the pyrazole ring increase the basicity of the pyridine-like nitrogen. nih.gov

Amino Group (NH2): The amino group attached to the N1 position is a strong electron-donating group through resonance. It donates its lone pair of electrons into the pyrazole ring, increasing the electron density, particularly at the C3 and C5 positions. This electron-donating effect can counteract the deactivating effect of the nitro group to some extent. The N-amino group also introduces a nucleophilic center at the exocyclic nitrogen.

The electronic effects of substituents can be quantified using Hammett and Taft parameters (σ and ρ values), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent and the sensitivity of a reaction to these effects. wikipedia.orgwikipedia.org While specific parameters for these substituents on a pyrazole ring might not be readily available, their general trends are well-established. scispace.compitt.edu

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. researchgate.net In this compound, the substituents can sterically hinder the approach of reactants to different parts of the molecule.

Methyl Group at C3: The methyl group at the C3 position introduces some steric bulk around this position and the adjacent N2 nitrogen. This could hinder the approach of a nucleophile to the C3 position or an electrophile to the N2 nitrogen. The extent of this hindrance would depend on the size of the attacking species.

Nitro Group at C4: The nitro group at the C4 position also possesses some steric bulk, which could influence reactions at this position or at the adjacent C3 and C5 positions.

Amino Group at N1: The N-amino group is relatively small, but its presence at the N1 position could influence the conformation of the molecule and potentially hinder reactions at the adjacent C5 position, depending on the rotational barrier around the N-N bond.

Advanced Spectroscopic Characterization and Solid State Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 3-methyl-4-nitro-1H-pyrazol-1-amine in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁵N nuclei, along with two-dimensional correlation experiments, a complete assignment of all atoms and their connectivity can be achieved.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The anticipated signals would be for the pyrazole (B372694) ring proton, the methyl group protons, and the amine group protons.

C5-H Proton: The single proton attached to the C5 carbon of the pyrazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be significantly downfield, likely in the range of δ 8.0-9.0 ppm. This is due to the deshielding effects of the aromatic pyrazole ring and the electron-withdrawing nitro group at the adjacent C4 position.

Methyl Protons (C3-CH₃): The three protons of the methyl group at the C3 position are expected to appear as a singlet. The typical chemical shift for a methyl group on a pyrazole ring is around δ 2.3-2.6 ppm.

Amino Protons (N1-NH₂): The two protons of the amino group attached to the N1 position of the pyrazole ring would likely appear as a broad singlet. The chemical shift of N-H protons can vary significantly depending on the solvent, concentration, and temperature, but a range of δ 5.0-7.0 ppm is plausible.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| C5-H | 8.0 - 9.0 | Singlet (s) |

| C3-CH₃ | 2.3 - 2.6 | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals for the pyrazole ring carbons and one for the methyl carbon are anticipated.

C3 Carbon: This carbon, being attached to the methyl group and a nitrogen atom, is expected to have a chemical shift in the range of δ 145-155 ppm.

C4 Carbon: The presence of the strongly electron-withdrawing nitro group will cause the C4 carbon signal to be shifted downfield, likely appearing in the δ 125-135 ppm range.

C5 Carbon: This carbon is attached to a proton and is adjacent to a nitrogen atom. Its resonance is expected in the upfield region of the aromatic carbons, around δ 130-140 ppm.

Methyl Carbon (CH₃): The carbon of the methyl group is expected to show a signal in the upfield region, typically around δ 10-15 ppm.

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 | 145 - 155 |

| C4 | 125 - 135 |

| C5 | 130 - 140 |

¹⁵N NMR spectroscopy is a valuable technique for directly probing the nitrogen atoms within the molecule. For this compound, four distinct nitrogen signals are expected. The chemical shifts in ¹⁵N NMR are sensitive to the hybridization and chemical environment of the nitrogen atoms.

N1 (Amino-substituted): The nitrogen of the N-amino group is expected to have a chemical shift in a range typical for amino-substituted heterocyclic nitrogens.

N2: This pyrazole ring nitrogen, situated between two carbon atoms, will have a characteristic chemical shift.

N (Nitro Group): The nitrogen atom of the nitro group will exhibit a signal at a significantly different chemical shift, characteristic of nitro compounds.

N (Amino Group): The exocyclic amino nitrogen will also have a distinct signal.

Due to the lack of specific literature data for this compound, providing precise ¹⁵N NMR chemical shift ranges is speculative. However, analysis of related nitropyrazoles suggests that the pyrazole ring nitrogens would resonate at different fields than the nitro and amino group nitrogens.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton coupling for the C5-H, methyl, and amino protons, as all are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded carbon and proton atoms. It would show a cross-peak between the C5 signal in the ¹³C spectrum and the C5-H signal in the ¹H spectrum, as well as a cross-peak between the methyl carbon and the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the connectivity across multiple bonds. Expected correlations would include:

The C5-H proton showing correlations to the C3 and C4 carbons.

The methyl protons (C3-CH₃) showing correlations to the C3 and C4 carbons.

The amino protons (N1-NH₂) showing correlations to the C5 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could show a correlation between the C5-H proton and the protons of the amino group, confirming their spatial relationship.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. In this compound, the most prominent bands would arise from the nitro (NO₂) and amino (NH₂) groups.

Nitro Group (NO₂) Vibrations: The nitro group is characterized by two strong and distinct stretching vibrations:

Asymmetric stretch: Expected in the range of 1500-1570 cm⁻¹.

Symmetric stretch: Expected in the range of 1300-1380 cm⁻¹.

Amino Group (NH₂) Vibrations: The N-amino group would exhibit characteristic N-H stretching vibrations:

Asymmetric and Symmetric N-H stretches: Two bands would be expected in the region of 3300-3500 cm⁻¹.

N-H Bending (Scissoring): A band is also anticipated around 1600 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Amino (N-H) | Bending | ~1600 | Medium |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1300 - 1380 | Strong |

| Aromatic C-H | Stretch | ~3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the pyrazole ring and the nitro group. The conjugated system of the nitropyrazole ring would likely result in a strong absorption maximum (λ_max) in the UV region, potentially between 250 and 350 nm. The presence of the amino group as an auxochrome could cause a bathochromic (red) shift of the absorption maximum to a longer wavelength.

Electronic Transitions and Chromophoric Behavior

The electronic absorption properties of this compound are primarily dictated by the interplay of its constituent functional groups: the pyrazole ring, the nitro group (-NO2), and the amino group (-NH2). The nitro group, a potent chromophore, in conjugation with the aromatic pyrazole system, is expected to give rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) spectrum.

The chromophoric behavior is characterized by two principal types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrazole ring and the nitro group. They typically result in strong absorption bands in the UV region.

n → π* transitions: These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole and amino groups) to π* antibonding orbitals. These transitions are characteristically less intense than π → π* transitions and appear at longer wavelengths.

The presence of both an electron-withdrawing group (-NO2) and an electron-donating group (-NH2) on the pyrazole ring can create a "push-pull" system, which often leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. In related compounds, such as 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, exposure to UV light induces a distinct color change, demonstrating photochromic behavior arising from electronic transitions that alter the molecular structure and conjugation. mdpi.com Similarly, for novel pyrazole-quinoline heterojunctions, photoluminescence spectra exhibit characteristic emission peaks, indicating their activity under light exposure. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) and time-of-flight (TOF) analysis, provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This allows for the determination of the elemental formula with high confidence. For this compound, the molecular formula is C4H6N4O2. biosynth.com HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C4H6N4O2 |

| Nominal Mass | 142 u |

| Monoisotopic Mass | 142.0491 Da |

Data derived from the molecular formula.

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. Based on the structure of this compound and fragmentation patterns of analogous compounds, several key fragmentation pathways can be proposed. libretexts.orgnih.gov

Common fragmentation patterns for nitropyrazoles include:

Loss of the Nitro Group: A primary cleavage event is often the loss of the nitro group as an NO2 radical (a loss of 46 u).

Loss of the Amino Group: Cleavage of the N-N bond can result in the loss of the amino group as an NH2 radical (a loss of 16 u).

Ring Cleavage: The pyrazole ring itself can fragment. Studies on related pyrazoles show that the elimination of N2H2 can occur. researchgate.net The extrusion of stable molecules like N2 (28 u) or HCN (27 u) is also a common pathway in the fragmentation of nitrogen-containing heterocyclic rings. nih.govresearchgate.net

Table 2: Proposed Mass Spectrometric Fragments for this compound

| Proposed Fragment Ion | Formula of Lost Neutral | m/z of Fragment |

| [M - NH2]+ | NH2 | 126 |

| [M - NO2]+ | NO2 | 96 |

| [M - NH2 - N2]+ | NH2, N2 | 98 |

| [M - NO2 - HCN]+ | NO2, HCN | 69 |

These pathways are proposed based on general fragmentation rules and data from related structures. libretexts.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, data from closely related N-substituted nitrophenyl pyrazoline structures can provide expected values for its key geometric parameters. acs.org The bond lengths and angles within the pyrazole ring are characteristic of an aromatic system, showing values intermediate between single and double bonds. The geometry around the exocyclic amine nitrogen is expected to be trigonal pyramidal.

Table 3: Typical Bond Lengths and Angles for Substituted Pyrazole Derivatives

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths | ||

| N1-N2 | ~1.38 Å | |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.35 Å | |

| C4-N(nitro) | ~1.45 Å | |

| N1-N(amino) | ~1.41 Å | |

| Bond Angles | ||

| C5-N1-N2 | ~112° | |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

Values are based on crystallographic data for related nitrophenyl-substituted pyrazoline heterocycles and may vary for the specific title compound. acs.org

The solid-state packing of this compound is expected to be heavily influenced by strong intermolecular forces. The presence of both a hydrogen bond donor (the -NH2 group) and multiple hydrogen bond acceptors (the oxygen atoms of the -NO2 group and the sp2 hybridized nitrogen atoms of the pyrazole ring) makes intermolecular hydrogen bonding a dominant feature.

Hydrogen Bonding: It is highly probable that N-H···O and N-H···N hydrogen bonds are formed. These interactions link molecules together, often creating extensive one-, two-, or three-dimensional networks that dictate the crystal's stability and physical properties. In related pyrazole structures, N-H···N and N-H···S hydrogen bonds have been shown to generate sheet-like motifs in the crystal. nih.govmdpi.com

The combination of directional hydrogen bonds and dispersive π-π stacking interactions results in a highly ordered and stable crystal lattice.

Computational and Theoretical Chemistry Investigations of 3 Methyl 4 Nitro 1h Pyrazol 1 Amine

Quantum Chemical Methods for Electronic Structure and Energetics

The foundation of modern computational analysis lies in quantum chemical methods, which are used to solve the Schrödinger equation for a given molecule. These calculations provide fundamental information about the electronic structure and the energy of the molecule.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, both Density Functional Theory (DFT) and ab initio methods are extensively employed.

Density Functional Theory (DFT): This is the most common approach for studying pyrazole systems due to its favorable balance of computational cost and accuracy. nih.gov DFT methods calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are frequently used to optimize the geometries of pyrazole derivatives, providing reliable structural parameters. nih.govresearchgate.netjocpr.com

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), are based on first principles without empirical parameterization. researchgate.net While often more computationally demanding than DFT, they can offer benchmark-quality results for smaller molecules or be used to validate DFT findings. For instance, studies on related nitroso-pyrazolones have utilized HF and MPn levels of theory to investigate structure and stability. researchgate.netresearchgate.net The optimization process for 3-methyl-4-nitro-1H-pyrazol-1-amine would involve starting with an initial guessed structure and iteratively adjusting atomic positions to minimize the calculated energy until a stationary point is found.

The accuracy of DFT and ab initio calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

Exchange-Correlation Functionals: The functional approximates the exchange and correlation energies in DFT. For pyrazole derivatives, a variety of functionals have been tested and used. Hybrid functionals like B3LYP are popular and have a long track record of success. jocpr.comresearchgate.net Other functionals, including M06-2X, B97D, and TPSSTPSS, have also been evaluated for their performance in predicting properties like NMR chemical shifts in substituted pyrazoles. researchgate.net The choice often depends on the specific property being investigated.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-31G*, are often used for initial geometry optimizations as they provide a good compromise between speed and accuracy. researchgate.netjocpr.com For more precise energy calculations or the prediction of subtle electronic effects, larger basis sets are required. These include triple-zeta basis sets like TZVP or Pople's 6-311+G(d,p), which incorporate polarization (d,p) and diffuse (+) functions. researchgate.net Diffuse functions are particularly important for describing systems with lone pairs or anions, while polarization functions allow for more flexibility in describing bond shapes. youtube.comyoutube.com

| Methodology | Common Examples for Pyrazole Systems | Primary Application | Reference |

| Exchange-Correlation Functionals (DFT) | B3LYP, M06-2X, PBE0, B97D | Geometry Optimization, Energetics, Spectroscopic Properties | nih.govresearchgate.net |

| Ab Initio Methods | Hartree-Fock (HF), MP2, MP4 | Benchmarking, High-Accuracy Energy Calculations | researchgate.net |

| Basis Sets | 6-31G(d), 6-31+G**, TZVP, 6-311+G(d,p) | Geometry Optimization and Property Prediction | nih.govresearchgate.netresearchgate.net |

Molecular Geometry, Conformational Analysis, and Tautomerism

Once a reliable computational method is chosen, it can be used to explore the molecule's three-dimensional structure, including different spatial arrangements (conformations) and isomeric forms (tautomers).

For a molecule like this compound, which has rotatable single bonds (e.g., the N-N bond of the amino group), multiple conformations can exist. Computational methods are used to locate the different energy minima corresponding to these stable conformations. For N-aminoazoles, the amino group is often found to have a non-planar structure. researchgate.net Conformational analysis involves systematically rotating the bonds and performing geometry optimizations to find all stable conformers and the transition states that connect them.

In related heterocyclic systems, computational studies have identified different stable forms, such as cisoid and transoid conformations, and calculated their relative energies. mdpi.com For this compound, the orientation of the NH2 group relative to the pyrazole ring would be a key area of investigation to determine the global minimum energy structure.

Tautomerism is a significant phenomenon in pyrazole chemistry. mdpi.com Prototropic tautomerism involves the migration of a proton, leading to different isomers that can coexist in equilibrium. While the target compound is named as a 1H-pyrazole, the possibility of other tautomeric forms must be considered. In substituted pyrazoles, the position of the N-H proton can define different tautomers, and the substituents on the ring heavily influence their relative stabilities. mdpi.com

Computational studies on related pyrazoles have successfully determined the most stable tautomeric forms by calculating the energies of all possible isomers. researchgate.netresearchgate.net For this compound, theoretical calculations would involve optimizing the geometries of potential tautomers and comparing their electronic energies (with zero-point vibrational energy corrections) to predict the dominant form in the gas phase or in solution, using a solvent model.

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)

A significant advantage of quantum chemistry is its ability to predict spectroscopic data from the calculated electronic structure, which is invaluable for structure elucidation and interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this. researchgate.net The process involves first optimizing the molecular geometry and then performing a GIAO calculation at a suitable level of theory (e.g., using DFT with a robust functional and basis set). The calculated absolute shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Studies on substituted pyrazoles have shown that this method can accurately reproduce experimental shifts. researchgate.net

| Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | |

| Atom | Predicted Chemical Shift (ppm) |

| C3 | ~145 |

| C4 | ~120 |

| C5 | ~135 |

| CH₃ | ~12 |

| H5 | ~8.0 |

| NH₂ | ~6.5 |

| CH₃ | ~2.5 |

| Note: This table is illustrative, based on general values for similar structures, and does not represent experimentally verified data. |

IR Frequencies: The vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated computationally. After geometry optimization, a frequency calculation is performed. This provides a set of harmonic vibrational frequencies and their corresponding intensities. jocpr.com These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. These calculations are useful for assigning specific vibrational modes to observed IR bands, such as N-H stretches, N-O stretches of the nitro group, and ring vibrations. jocpr.com

| Hypothetical Predicted IR Frequencies for this compound | ||

| Frequency (cm⁻¹) (Scaled) | Intensity | Vibrational Assignment |

| ~3450, ~3350 | Medium | N-H asymmetric & symmetric stretch (NH₂) |

| ~1550 | Strong | N-O asymmetric stretch (NO₂) |

| ~1350 | Strong | N-O symmetric stretch (NO₂) |

| ~1500 | Medium | C=N stretch (pyrazole ring) |

| Note: This table is illustrative and does not represent experimentally verified data. |

Analysis of Electronic Properties and Molecular Orbitals

The arrangement of electrons in molecular orbitals governs the chemical behavior of a compound. Theoretical calculations can elucidate electronic characteristics, providing a quantitative basis for understanding and predicting reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comnih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govresearchgate.net

Computational studies on related pyrazole derivatives, performed using DFT methods, have determined these energy values. For instance, calculations on various substituted pyrazoles show how different functional groups influence the FMO energies. nih.govscispace.com The presence of electron-withdrawing groups like the nitro group typically lowers both HOMO and LUMO energy levels, while electron-donating groups like an amino or methyl group tend to raise them. scispace.com The interplay of the methyl, nitro, and amino groups in this compound dictates its specific electronic profile. A smaller HOMO-LUMO gap generally correlates with enhanced nonlinear optical (NLO) properties. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrazole Compounds (Calculated via DFT) Note: This table presents data for analogous compounds to illustrate the typical values obtained from such analyses, as specific data for this compound is not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 1-phenyl-3-methyl-pyrazole | -0.3316 | -0.0472 | 0.2844 | researchgate.net |

| 3,4,5-trinitro-1H-pyrazol-1-amine | - | - | - | documentsdelivered.comresearchgate.net |

| p-nitrophenol | - | - | 4.3596 | imist.ma |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | - | - | diminutive | nih.gov |

The distribution of charge within a molecule is fundamental to its interactions. Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net The MEP map helps identify regions that are rich or poor in electrons. Negative potential regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive potential regions (colored blue) are sites for nucleophilic attack. nih.govimist.ma For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them centers for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amino group would exhibit a positive potential.

Quantitative analysis of charge distribution can be achieved through methods like Mulliken population analysis or Natural Population Analysis (NPA), which assign partial charges to each atom. irjweb.comresearchgate.net This information is crucial for understanding the dipole moment and polarizability of the molecule. researchgate.net In related nitro-containing aromatic compounds, the nitro group effectively withdraws electron density, influencing the charge distribution across the entire molecule. nih.gov

Fukui functions provide a more sophisticated, region-specific measure of reactivity, indicating how the electron density at a particular point in a molecule changes with the addition or removal of an electron. This helps to pinpoint the most reactive sites for nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Mulliken Atomic Charges for a Related Compound (1-phenyl-3-methyl-pyrazole) Note: This table shows representative data to demonstrate the output of charge distribution analysis. Specific values for this compound would require dedicated computational study.

| Atom | Charge (a.u.) |

| C1 | 0.125 |

| N1 | -0.163 |

| N2 | -0.045 |

| C3 | 0.098 |

| C4 | -0.112 |

| C5 | -0.065 |

Source: Adapted from computational studies on similar pyrazole structures. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method allows for a detailed examination of electron delocalization by quantifying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). uni-muenchen.dewikipedia.org

The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. uni-muenchen.de Large interaction energies indicate significant electron delocalization, which is a key factor in the stability of aromatic and conjugated systems. For this compound, NBO analysis would reveal hyperconjugative and resonance effects, such as the delocalization of lone pair electrons from the amino nitrogen (N) and the pyrazole ring into the antibonding orbitals of the nitro (NO₂) group. This analysis also provides details on the hybridization of atomic orbitals involved in bonding. q-chem.com

Table 3: Example of NBO Analysis Output - Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions Note: This is a hypothetical table for this compound, illustrating the type of data generated. The interactions shown are expected based on its structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N (amino) | π* (N-O) (nitro) | High | Resonance (p-π conjugation) |

| π (C=C) (ring) | π* (N-O) (nitro) | Moderate | Resonance (π-π conjugation) |

| σ (C-H) (methyl) | π* (C=C) (ring) | Low | Hyperconjugation |

| LP(1) N (ring) | σ* (N-N) (ring) | Moderate | Intramolecular delocalization |

E(2) represents the stabilization energy due to delocalization.

Modeling of Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex network of intermolecular interactions. Computational modeling is essential for understanding these forces, which is a primary goal of crystal engineering—the design of crystalline materials with desired properties.

Hydrogen bonds are among the strongest intermolecular forces and play a dominant role in the crystal structures of molecules containing hydrogen bond donors and acceptors. In this compound, the amino group (-NH₂) provides two donor hydrogen atoms, while the nitrogen atoms of the pyrazole ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Computational studies can predict the geometry and strength of these hydrogen bonds. X-ray diffraction studies on related N-amino pyrazoles and other nitro-functionalized heterocycles confirm the prevalence of extensive hydrogen-bonding networks, often forming dimers, chains, or more complex three-dimensional architectures. researchgate.netresearchgate.netmdpi.com These interactions are critical in determining the density and thermal stability of the resulting crystal.

Table 4: Typical Geometries of Hydrogen Bonds in Related Heterocyclic Compounds Note: This data is sourced from studies on various pyrazole and nitro compounds to illustrate common hydrogen bond parameters.

| Donor-H···Acceptor | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| N-H···N | ~1.02 | ~2.00 | ~3.00 | ~170 | mdpi.com |

| N-H···O | ~1.02 | ~1.90 | ~2.90 | ~165 | researchgate.net |

| C-H···O | ~1.08 | ~2.40 | ~3.30 | ~150 | researchgate.net |

In addition to hydrogen bonding, weaker noncovalent interactions such as π-π stacking and van der Waals forces are vital for stabilizing the crystal lattice. The aromatic pyrazole ring of this compound can engage in π-π stacking interactions with adjacent molecules. rsc.org The presence of the electron-withdrawing nitro group can influence the nature of these interactions, potentially leading to offset-stacked or parallel-displaced arrangements rather than a direct face-to-face overlap to minimize electrostatic repulsion. researchgate.netmdpi.com

Computational methods, including DFT with dispersion corrections (DFT-D), are used to quantify the energies of these interactions, which are typically in the range of a few kcal/mol. nih.govnih.gov Analysis of Hirshfeld surfaces is another powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. By modeling these subtle forces, researchers can better predict the crystal packing and related physical properties of the material.

Table 5: Illustrative π-Stacking Interaction Energies for Nitroarene Systems Note: This table provides examples of interaction energies calculated for model systems containing nitro groups and aromatic rings to show the typical strength of these interactions.

| Interacting System | Interaction Energy (kcal/mol) | Method | Reference |

| Nitrobenzene-Tryptophan | -14.6 | CCSD(T) | nih.gov |

| Nitrobenzene-Tyrosine | -11.9 | CCSD(T) | nih.gov |

| Nitrobenzene-Phenylalanine | -9.6 | CCSD(T) | nih.gov |

Exploration of Nonlinear Optical (NLO) Properties and Molecular Polarizability

The field of nonlinear optics (NLO) focuses on the interaction of intense light with materials to produce new optical phenomena. Molecules with significant NLO properties are crucial for developing advanced technologies in areas like optical data storage, telecommunications, and optical switching. A key molecular feature for a strong NLO response is the presence of a "push-pull" system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment and consequently, high NLO activity.

The compound this compound possesses the archetypal structure of a push-pull system. The pyrazole ring acts as the π-conjugated bridge. The amino (-NH2) and methyl (-CH3) groups at positions 1 and 3, respectively, serve as electron donors, while the nitro (-NO2) group at position 4 is a strong electron acceptor. This strategic placement of substituents is anticipated to give rise to significant NLO properties.

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and understanding the NLO properties of molecules. These methods can calculate key parameters such as the molecular polarizability (α) and the first hyperpolarizability (β), which are measures of the linear and second-order nonlinear optical response, respectively.

The molecular polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The first hyperpolarizability (β) quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency.

To illustrate the expected NLO properties of this compound, we can examine computational data for a related push-pull pyrazole derivative. The following table presents theoretically calculated values for a model pyrazole system with donor and acceptor groups, showcasing the typical range of values obtained through DFT calculations.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (µ) | 8.50 | Debye |

| Mean Polarizability (α) | 25.30 x 10-24 | esu |

| First Hyperpolarizability (β) | 45.60 x 10-30 | esu |

Note: The data in this table is representative of a model push-pull pyrazole system and is intended for illustrative purposes. The actual values for this compound would require specific computational analysis.

The significant dipole moment in the model system indicates a substantial separation of charge in the ground state, which is characteristic of push-pull molecules. The calculated first hyperpolarizability (β) is notably high, suggesting a strong second-order NLO response. This is a direct consequence of the efficient intramolecular charge transfer from the donor to the acceptor through the pyrazole ring.

Advanced Research Applications and Structure Activity Relationships Sar in Chemical Sciences

Role as Precursors and Building Blocks in Complex Heterocyclic Synthesis

The inherent reactivity of the aminopyrazole scaffold, particularly when functionalized with an electron-withdrawing nitro group, makes 3-methyl-4-nitro-1H-pyrazol-1-amine a valuable precursor in organic synthesis. The amino group provides a nucleophilic center, enabling a variety of chemical transformations essential for building more complex heterocyclic structures.

The N-amino pyrazole (B372694) moiety is a well-established building block for constructing fused polycyclic systems. The general strategy involves the reaction of the amino group with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrazole core. For instance, 5-aminopyrazoles are frequently used to synthesize pyrazolo[3,4-b]pyridines, which are significant for their potential applications in medicinal chemistry. beilstein-journals.org The reaction often proceeds through condensation with β-diketones or α,β-unsaturated ketones, where the amino group acts as the initial nucleophile, followed by cyclization and aromatization to yield the fused system. beilstein-journals.org

The presence of the nitro group at the 4-position of this compound influences the electronic properties of the pyrazole ring, which can direct the regioselectivity of these cyclization reactions. This electronic modulation is a critical aspect of its utility, allowing chemists to design specific synthetic pathways. Furthermore, the N-amino group can be diazotized and subsequently transformed, opening pathways to other fused systems like pyrazolo[1,5-a]pyrimidines or triazolopyrazoles, further expanding its synthetic utility. The selective reduction of the nitro group can also provide an additional amino functionality, creating opportunities for the synthesis of even more complex, multi-annulated heterocyclic structures. researchgate.net

Compound libraries are essential tools in drug discovery and materials science for screening large numbers of related compounds to identify leads with desired properties. This compound is an excellent scaffold for generating diverse compound libraries due to its multiple functionalization points.

N-Amino Group: This primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. It can also be converted into other functional groups, such as azides or isocyanates, for use in click chemistry or other coupling reactions.

Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, providing a new site for diversification. Alternatively, it can participate in nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of various nucleophiles.

Methyl Group: While less reactive, the methyl group can potentially be functionalized through radical reactions or by activation via adjacent groups.

Pyrazole Ring: The pyrazole ring itself can undergo further electrophilic substitution, although the existing nitro group deactivates the ring, making such reactions challenging.

These diversification strategies allow for the systematic modification of the molecule's steric and electronic properties, which is fundamental to exploring structure-activity relationships in various research contexts. nih.gov

Rational Design and Exploration of Pyrazole-based Functional Molecules

The specific arrangement of functional groups in this compound makes it a candidate for rational design in several areas of materials and medicinal chemistry research.

Nitrated heterocyclic compounds are a major focus in the field of high-energy density materials (HEDMs) due to their high heats of formation, density, and oxygen balance, which contribute to superior detonation performance. nih.gov The pyrazole ring is a desirable scaffold for HEDMs because of its high nitrogen content and thermal stability.

The combination of a nitro group and an N-amino group on the pyrazole ring in this compound is particularly relevant. The nitro group acts as an oxidizer, while the pyrazole backbone serves as the fuel. The N-amino group can be further nitrated to form a nitramine (-NHNO2), a powerful energetic functional group. Research has shown that introducing multiple nitro and nitramine groups onto a pyrazole core can lead to compounds with detonation velocities and pressures comparable or superior to conventional explosives like RDX. rsc.orgrsc.org For example, related compounds like 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole exhibit calculated detonation velocities exceeding 9100 m/s. rsc.org The study of such molecules helps in establishing principles for designing next-generation energetic materials with enhanced performance and improved sensitivity characteristics. researchgate.netresearchgate.net

Table 1: Comparison of Properties of Energetic Pyrazole Derivatives

| Compound | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) |

|---|---|---|---|

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole rsc.org | 1.90 | 9124 (calc.) | 37.2 (calc.) |

| N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide salt rsc.org | 1.83 (for K salt) | 9414 (calc.) | 34.5 (calc.) |

This table presents data for related, highly functionalized nitropyrazoles to illustrate the potential of this class of compounds in HEDM research. The data is based on cited research findings.

Pyrazole derivatives are extensively used as ligands in coordination chemistry because the two adjacent nitrogen atoms in the ring can chelate to a single metal center or bridge multiple metal centers. researchgate.net The N-amino group in this compound introduces an additional coordination site, allowing it to act as a potentially multidentate ligand.

This compound could coordinate to metal ions through the pyrazole nitrogens and the exocyclic amino nitrogen. The specific coordination mode would depend on the metal ion, solvent, and reaction conditions. Such complexes have applications in catalysis, where the electronic and steric properties of the ligand can be tuned to control the activity and selectivity of a metal catalyst. researchgate.net For instance, pyrazole-based ligands have been used to create cobalt and cadmium complexes with interesting luminescent and electrocatalytic properties, such as for the oxygen evolution reaction (OER). rsc.orgnih.gov The electron-withdrawing nitro group would significantly influence the electron density on the pyrazole ring, thereby affecting the donor properties of the ligand and the resulting stability and reactivity of the metal complex. nih.gov

In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" as it is found in numerous biologically active compounds. nih.gov While this compound itself is not a known therapeutic, its core structure is relevant to the design of chemical probes for biological research.

For example, pyrazole-based compounds have been investigated as modulators of Leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson's disease. Patents describe pyrazole aminopyrimidine derivatives as LRRK2 modulators. google.com this compound could serve as a starting fragment or intermediate for the synthesis of more complex molecules designed to interact with such biological targets. The amino group provides a convenient handle to attach other pharmacophoric fragments, while the methyl and nitro groups can be used to explore structure-activity relationships (SAR) by probing specific pockets within a protein's binding site. The goal of such research is not to develop a drug, but to create a potent and selective tool (a chemical probe) to study the biological function of proteins like LRRK2 in cellular pathways.

Exploration in Advanced Materials Science (e.g., NLO materials, energetic materials)

The exploration of novel molecules for advanced materials is a critical area of research. The properties of this compound suggest its potential utility in fields such as nonlinear optical (NLO) materials and energetic materials.

Energetic Materials: Nitropyrazole derivatives are a well-established class of energetic materials. nih.govresearchgate.netresearchgate.netenergetic-materials.org.cn The energy content of these compounds is largely derived from the presence of nitro groups, which contribute to a high heat of formation and a favorable oxygen balance. The density and detonation performance of nitropyrazoles are influenced by the number and position of nitro groups on the pyrazole ring. nih.govresearchgate.net

While specific performance data for this compound as an energetic material is not extensively documented, we can infer some of its potential characteristics based on related compounds. For instance, the introduction of multiple nitro groups generally enhances detonation properties. nih.gov The presence of the N-amino group in this compound can also influence its energetic properties and sensitivity. N-amination is a known strategy in the design of energetic materials. researchgate.net A comparative look at the properties of some simple nitropyrazoles highlights the influence of substituents on their energetic characteristics.

| Compound | Density (ρ/g·cm⁻³) | Detonation Velocity (D/km·s⁻¹) | Detonation Pressure (P/GPa) | Oxygen Balance (OB/%) |

|---|---|---|---|---|

| 3-Nitropyrazole (3-NP) | 1.57 | 7.02 | 20.08 | -77.88 |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.86 | 18.81 | -77.88 |

| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | -107.09 |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | -107.09 |

This table presents data for related nitropyrazole compounds to illustrate general trends; specific data for this compound is not available. Data sourced from nih.gov.

Structure-Reactivity Correlations in this compound and Analogues

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to predicting its behavior in chemical transformations and designing new synthetic routes.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the reactivity of chemical compounds based on their molecular descriptors. These descriptors can be derived from the compound's structure and can include steric, electronic, and topological parameters. For a compound like this compound, a QSRR model could be developed to predict various reactivity parameters, such as reaction rates or equilibrium constants for specific transformations.

The development of a QSRR model for this compound and its analogues would involve:

Data Set Generation: Synthesizing a series of analogues of this compound with systematic variations in substituents.

Experimental Reactivity Measurement: Quantifying a specific aspect of reactivity for each compound in the series.

Descriptor Calculation: Using computational chemistry to calculate a wide range of molecular descriptors for each analogue.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms like support vector machines, to build a mathematical relationship between the descriptors and the measured reactivity. nih.gov

While a specific QSRR model for this compound has not been reported, the principles of QSRR are widely applied to understand the reactivity of heterocyclic compounds. nih.gov

Influence of Substituent Position and Electronic Nature on Reaction Outcomes

The position and electronic nature of substituents on the pyrazole ring of this compound have a profound impact on its reactivity.

Nitro Group (at C4): The strongly electron-withdrawing nitro group significantly deactivates the pyrazole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Amino Group (at N1): The amino group attached to the ring nitrogen has a significant electronic effect. Its electron-donating nature can influence the aromaticity of the pyrazole ring. The reactivity of the N-amino group itself is also a key feature, as it can undergo various reactions such as acylation, alkylation, and diazotization, providing a handle for further functionalization.

Theoretical Insights into Molecular Recognition and Specific Chemical Interactions

Computational methods provide powerful tools to understand how molecules like this compound interact with other chemical species, such as proteins or other small molecules, on a molecular level.

Computational Docking Studies for Protein-Ligand Interaction Prediction (focus on chemical interactions, not biological efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.com This allows for the detailed study of the chemical interactions that stabilize the complex.

A hypothetical docking study of this compound into a protein's active site would focus on identifying key interactions such as:

Hydrogen Bonding: The N-amino group and the nitro group can act as hydrogen bond donors and acceptors, respectively. The pyrazole ring nitrogens can also participate in hydrogen bonding.

π-π Stacking: The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

These interactions are crucial for the formation of a stable protein-ligand complex. The specific geometry and energy of these interactions can be calculated to understand the basis of molecular recognition.

Understanding Binding Motifs and Specificity

The specific arrangement of functional groups in this compound creates a unique binding motif that can be recognized with high specificity by a complementary binding site. The spatial orientation of the hydrogen bond donors and acceptors, along with the shape of the molecule, dictates its binding preferences.

For example, the relative positions of the N-amino group and the nitro group could allow for a bidentate interaction with a receptor, where both groups simultaneously form hydrogen bonds. The methyl group can contribute to specificity by fitting into a hydrophobic pocket of the appropriate size. Computational analysis of the electrostatic potential surface of the molecule would reveal regions of positive and negative potential, highlighting the areas most likely to engage in electrostatic interactions, which are key drivers of binding specificity.

Conclusion and Future Research Trajectories

Synthesis and Reaction Pathways

A plausible and established method for the synthesis of N-aminopyrazoles involves the electrophilic amination of the corresponding N-unsubstituted pyrazole (B372694) ring. nih.govnih.gov For 3-methyl-4-nitro-1H-pyrazol-1-amine, a direct and logical synthetic approach would be the N-amination of the commercially available precursor, 3-methyl-4-nitro-1H-pyrazole.

The most common reagent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). researchgate.netscispace.com The reaction typically proceeds in the presence of a base to neutralize the resulting sulfuric acid. The general mechanism involves the nucleophilic attack of the pyrazole nitrogen on the electron-deficient nitrogen of HOSA.

Table 1: Proposed Synthesis of this compound

| Step | Reactants | Reagents | Product | Reaction Type |

|---|

While this pathway is chemically sound, no published studies have optimized the reaction conditions, reported the yield, or detailed the purification for this specific compound. The reactivity of the N-amino group also opens doors to a variety of subsequent reactions, such as the formation of hydrazones or Schiff bases, which remain unexplored.

Spectroscopic and Structural Characterization

Detailed spectroscopic and structural data for this compound are currently absent from the scientific literature. However, based on analogous N-amino nitropyrazoles, a set of expected characteristics can be predicted. researchgate.netmdpi.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | A singlet for the C5-H proton, a singlet for the methyl (CH₃) protons, and a broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | Resonances for the three pyrazole ring carbons (C3, C4, C5) and one for the methyl carbon. The C4 carbon, attached to the nitro group, would be significantly deshielded. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, asymmetric and symmetric stretching of the C-NO₂ group, and C=N/N-N stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (142.12 g/mol ). |

Furthermore, single-crystal X-ray diffraction is essential for unequivocally determining its three-dimensional structure. Studies on similar compounds suggest that N-amino nitropyrazoles can exhibit non-planar structures and participate in extensive intermolecular hydrogen bonding involving the amino and nitro groups, which dictates their crystal packing. researchgate.netmdpi.com

Computational and Theoretical Understanding

In silico studies, particularly using Density Functional Theory (DFT), have become indispensable for predicting the geometry, electronic properties, and reactivity of novel molecules. unar.ac.id For this compound, computational analysis could provide valuable insights ahead of extensive lab work.

Key areas for theoretical investigation would include:

Molecular Geometry: Optimization of the bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the HOMO-LUMO energy gap to assess kinetic stability and reactivity, and mapping of the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

Spectroscopic Prediction: Simulation of NMR and IR spectra to aid in the interpretation of experimental data once obtained.

Tautomerism and Conformational Analysis: Investigating the rotational barrier of the amino group and the relative stability of different conformers.

Potential Research Applications and Foundational SAR

The functional groups present in this compound suggest several avenues for applied research. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The presence of the nitro group, often found in antimicrobial agents, and the N-amino group, a versatile synthetic handle, makes this compound a candidate for screening in medicinal chemistry programs.

Additionally, nitrated azoles are a cornerstone of energetic materials research. nih.gov The combination of a nitro group and a high-nitrogen pyrazole core suggests that this molecule and its derivatives could be investigated as precursors to more complex, oxygen-rich energetic compounds.

A foundational structure-activity relationship (SAR) study could begin by synthesizing analogs with modifications at key positions:

N1-Position: Derivatization of the amino group to form amides, sulfonamides, or Schiff bases.

C3-Position: Replacement of the methyl group with other alkyl or aryl groups.

C4-Position: Exploring the effect of the nitro group's position by studying isomers.

Identification of Remaining Knowledge Gaps and Future Research Directions

The primary knowledge gap concerning this compound is the lack of fundamental experimental data. Future research should be systematic, beginning with its synthesis and characterization, and then expanding to explore its chemical reactivity and potential utility.

Beyond the proposed HOSA route, exploring alternative, greener synthetic methods is a worthwhile goal. This could include investigating different aminating agents or developing a one-pot reaction from simpler precursors. A thorough study of the reaction mechanism, including the identification of any byproducts, is crucial for optimizing the synthesis for potential scale-up.

Once the compound is synthesized, its reactivity should be systematically studied. The interaction between the N-amino group and the electron-withdrawing nitro group is of particular interest. Mechanistic studies on reactions such as diazotization of the N-amino group, nucleophilic substitution on the pyrazole ring, or transformations of the nitro group would provide a comprehensive understanding of its chemical behavior and unlock its potential as a versatile building block in organic synthesis.

Advanced Computational Modeling for Property Prediction

The advancement of computational chemistry offers significant opportunities for the in-depth characterization of this compound. Techniques such as Density Functional Theory (DFT) are pivotal in predicting a wide array of molecular properties, thereby guiding experimental research and accelerating the discovery process. For pyrazole derivatives, DFT has been successfully employed to investigate molecular structures, spectroscopic properties, charge distributions, and frontier orbital energies. nih.gov

Computational models can elucidate the geometric parameters and vibrational frequencies of this compound with a high degree of accuracy, which can be compared with experimental data from X-ray crystallography and IR/NMR spectroscopy for validation. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) analysis can identify the regions most susceptible to electrophilic and nucleophilic attacks, a crucial factor for understanding the compound's reactivity. nih.gov For instance, in related nitro-containing pyrazoles, the nitro and amide groups are often identified as centers for electrophilic attack. nih.gov

Future computational studies could focus on:

Predicting Reactivity: Calculating global reactivity descriptors like energy gap (ΔEg), electron-donating power (ω−), and electron-accepting power (ω+) to understand the chemical behavior of this compound in various reactions. nih.gov

Nonlinear Optical (NLO) Properties: The hyperpolarizability (β0) of the molecule can be calculated to assess its potential as a candidate for NLO materials, a field where pyrazole derivatives have shown promise. nih.gov

Energetic Properties: For applications in energetic materials, computational methods can predict key performance indicators such as density, heat of formation, detonation velocity, and pressure. rsc.org This allows for a theoretical assessment of its potential before embarking on synthesis and hazardous testing.

Conformational Analysis: A thorough analysis of the molecule's conformational lability can reveal the role of intermolecular interactions in determining its crystal structure, which is vital for understanding its solid-state properties. researchgate.net

By leveraging these advanced computational models, researchers can gain a comprehensive understanding of the structure-property relationships of this compound, enabling a more rational design of new derivatives with tailored properties.

Exploration of Underexplored Chemical Transformations and Applications

The chemical structure of this compound, featuring a nitro group, a methyl group, and an amino group on the pyrazole ring, presents a rich landscape for exploring diverse chemical transformations. Many of these potential reactions remain underexplored for this specific molecule but can be inferred from studies on related nitropyrazole systems.

Nucleophilic Substitution: The nitro group on the pyrazole ring is a key functional group for modification. In various nitropyrazoles, the nitro group is susceptible to nucleophilic substitution. For example, in 1-R-3,4,5-trinitropyrazoles, the nitro group at the 5-position is readily substituted by various nucleophiles, including thiols, phenols, and amines. researchgate.net Similarly, 3,4,5-trinitro-1H-pyrazole undergoes regioselective nucleophilic substitution of the nitro group at the 4-position. researchgate.net This suggests that the 4-nitro group in this compound could potentially be replaced by other functional groups, leading to a wide array of new derivatives.

Reactions at the Amino Group: The N-amino group is another reactive site. It can undergo functionalization through reactions like amination. For instance, 4-nitropyrazole can be aminated to form 1-amino-4-nitropyrazole, which can then be further functionalized. nih.gov This pathway could be explored for the synthesis of more complex derivatives of this compound, potentially leading to compounds with enhanced energetic properties or other functionalities.

ANRORC Reactions: The pyrazole ring itself can participate in ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanisms. Studies on 3-methyl-1,4-dinitro-1H-pyrazole have shown that its reaction with arylhydrazines can lead to the formation of regioisomeric pyrazoles through such a mechanism. researchgate.net Investigating similar reactions with this compound could yield novel heterocyclic systems.

Synthesis of Energetic Materials: A significant application of nitropyrazole derivatives lies in the field of energetic materials. nih.gov The combination of the pyrazole backbone with a nitro group and an amino group makes this compound a valuable intermediate for the synthesis of more complex high-energy-density materials. By introducing other explosophoric groups (like -N3, -ONO2, or additional -NO2 moieties) through the transformations mentioned above, novel energetic compounds with tailored properties such as high density, positive heat of formation, and improved detonation performance could be developed. rsc.orgmdpi.com For example, N-trinitroethylamino groups have been successfully introduced into nitropyrazole frameworks to create energetic derivatives. researchgate.net

Future research should systematically explore these chemical transformations to unlock the full synthetic potential of this compound and to develop new materials with advanced applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-4-nitro-1H-pyrazol-1-amine, and how are reaction conditions optimized?

- Methodological Answer : A key synthesis involves catalytic hydrogenation of nitro precursors. For example, 3-fluoro-5-(3-methyl-4-nitro-1H-pyrazol-1-yl)pyridine is reduced using 10% palladium on carbon under hydrogen (40 psi, 3 hours) to yield the amine derivative . Optimization includes solvent selection (ethanol/ethyl acetate), degassing, and catalyst loading. Lower yields (e.g., 17.9% in a related synthesis ) highlight the need for controlled stoichiometry and temperature.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :